![molecular formula C12H22N2O2 B2822496 Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester CAS No. 1224161-30-1](/img/structure/B2822496.png)
Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester
Overview
Description
Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed to study the mechanism of action of various biological processes.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Researchers are investigating its potential as an anticancer agent due to its unique structure and interactions with cellular targets. Preclinical studies have shown promising results in inhibiting tumor growth .
- Neuroprotective Effects : Some studies suggest that tert-butyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate may protect neurons from oxidative stress and neurodegenerative conditions .
Organic Synthesis and Catalysis
- Chiral Ligands : The compound’s chiral nature makes it valuable in asymmetric synthesis. It can serve as a ligand in transition metal-catalyzed reactions, enabling enantioselective transformations .
- Ring-Opening Reactions : tert-Butyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate participates in ring-opening reactions, leading to diverse functionalized products .
Materials Science and Polymer Chemistry
- Polymerization Initiators : tert-Butyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate can act as a radical initiator in polymerization processes, contributing to the synthesis of novel polymers .
- Functional Coatings : Its reactivity allows for the creation of functional coatings with tailored properties, such as adhesion, hardness, and corrosion resistance .
Environmental Chemistry
- Catalytic Degradation : Researchers explore its potential in catalytic degradation of organic pollutants, contributing to environmental remediation .
- Green Chemistry : tert-Butyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate aligns with green chemistry principles due to its low toxicity and potential applications in sustainable processes .
properties
IUPAC Name |
tert-butyl N-[(3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJANHDPMBVRLJ-BXKDBHETSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC1CNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CCC[C@@H]1CNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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